Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer – Opposite Optical Rotation Sign Validates Chiral Identity for Asymmetric Synthesis
The (R)-enantiomer of diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) exhibits a specific rotation opposite in sign to its (S)-counterpart (L-Aspartic acid diethyl ester hydrochloride, CAS 16115-68-7). While the L-enantiomer shows a specific rotation of +7.0° to +9.0° (c=1, H₂O) , the D-enantiomer's rotation is consistently negative, as confirmed by vendor data listing [α] as negative (e.g., -14° for the dimethyl ester analog in methanol) . This difference is critical: the sign of optical rotation serves as a direct, quantitative measure of enantiomeric identity and purity. In contrast, the racemate (Diethyl DL-aspartate hydrochloride, CAS 43101-48-0) displays no net optical rotation , rendering it useless for applications requiring a single stereoisomer.
| Evidence Dimension | Specific Rotation ([α]D) at 20°C, c=1 in H₂O |
|---|---|
| Target Compound Data | Negative optical rotation (exact value not standardized across vendors but consistently negative; analogous dimethyl ester shows -14° in methanol) |
| Comparator Or Baseline | (S)-Diethyl 2-aminosuccinate hydrochloride (CAS 16115-68-7): +7.0° to +9.0°; Racemate (CAS 43101-48-0): ~0° |
| Quantified Difference | Opposite sign (positive vs. negative) indicating distinct stereoisomers |
| Conditions | Polarimetry, c=1 in H₂O, 20°C |
Why This Matters
The sign of optical rotation is a binary discriminator: a positive rotation confirms the L-enantiomer, while a negative rotation confirms the D-enantiomer, allowing for unambiguous quality control and ensuring the correct stereoisomer is used in stereospecific syntheses.
